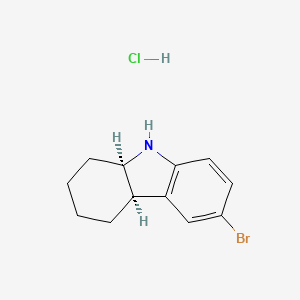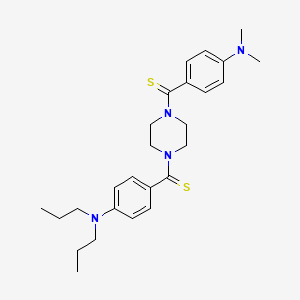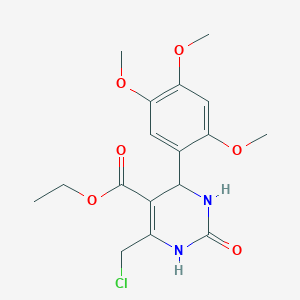
(4-Bromonaphthalen-1-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromonaphthalen-1-yl)thiourea is an organic compound characterized by the presence of a bromine atom attached to the naphthalene ring and a thiourea group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonaphthalen-1-yl)thiourea typically involves the reaction of 4-bromonaphthylamine with thiocyanate compounds. One common method includes the following steps:
Starting Materials: 4-bromonaphthylamine and ammonium thiocyanate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Procedure: The 4-bromonaphthylamine is dissolved in the chosen solvent, followed by the addition of ammonium thiocyanate. The mixture is then heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and purity. This could include the use of continuous flow reactors and improved purification techniques.
化学反応の分析
Types of Reactions: (4-Bromonaphthalen-1-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthalenes.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Corresponding amines.
科学的研究の応用
(4-Bromonaphthalen-1-yl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of (4-Bromonaphthalen-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
(4-Bromonaphthalen-1-yl)amine: Similar structure but lacks the thiourea group.
(4-Bromonaphthalen-1-yl)boronic acid: Contains a boronic acid group instead of thiourea.
(4-Bromonaphthalen-1-yl)methanol: Features a hydroxyl group in place of thiourea.
Uniqueness: (4-Bromonaphthalen-1-yl)thiourea is unique due to the presence of both the bromine atom and the thiourea group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications that are not possible with the similar compounds listed above.
特性
IUPAC Name |
(4-bromonaphthalen-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-9-5-6-10(14-11(13)15)8-4-2-1-3-7(8)9/h1-6H,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOBIEFZRNONDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2518597.png)


![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)


![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
![3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2518607.png)

